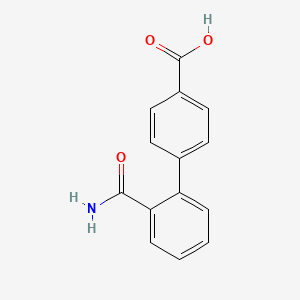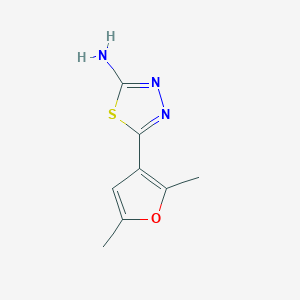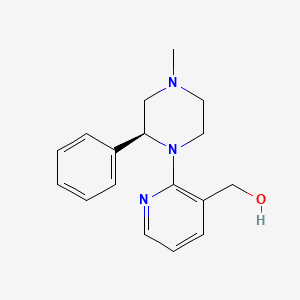
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chiral compound with a complex structure that includes a pyridyl group, a phenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridyl and phenyl intermediates, followed by their coupling with the piperazine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and triisopropylborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.
科学的研究の応用
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine: The non-chiral version of the compound.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpyrrolidine: A similar compound with a pyrrolidine ring.
Uniqueness
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyridyl and phenyl groups also provides a versatile platform for further chemical modifications .
特性
CAS番号 |
824954-89-4 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1 |
InChIキー |
PYZPABZGIRHQTA-MRXNPFEDSA-N |
異性体SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
正規SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
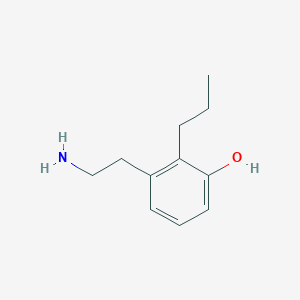


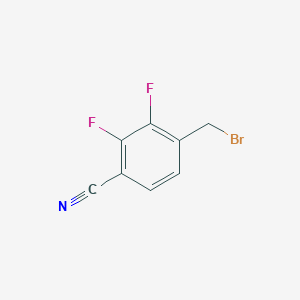

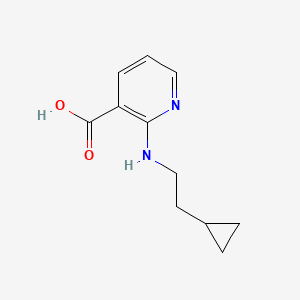
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
